

Application Notes and Protocols for the Characterization of 2-Aminobenzamide Derivatives

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Compound of Interest

Compound Name: 2-amino-N-ethylbenzamide

Cat. No.: B184121

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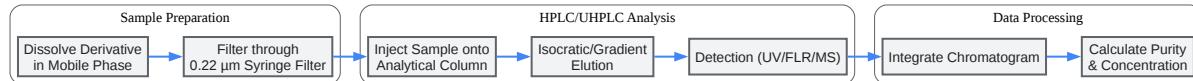
Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminobenzamide and its derivatives are a significant class of compounds in medicinal chemistry and drug development, notably as PARP (poly(ADP-ribose) polymerase) inhibitors. Comprehensive characterization of these molecules is critical for ensuring purity, confirming structure, and understanding their physicochemical properties. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize 2-aminobenzamide derivatives.

Chromatographic Techniques: Purity and Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for assessing the purity of 2-aminobenzamide derivatives and for their quantification in various matrices. These techniques separate the target compound from impurities, starting materials, and by-products. Reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most common modes employed.^{[1][2][3][4]} HILIC is particularly useful for analyzing polar compounds, such as glycans labeled with 2-aminobenzamide.^{[2][3][4]} Coupling with fluorescence (FLR) or mass spectrometry (MS) detectors provides high sensitivity and specificity.^{[2][5]}

Experimental Workflow for Chromatographic Analysis



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Caption: General workflow for HPLC/UHPLC analysis of 2-aminobenzamide derivatives.

Protocol 1: Reversed-Phase HPLC-UV Analysis

- Instrument Preparation:
 - System: HPLC or UHPLC system with a UV detector.
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 15 cm, 3 μm particle size).[6]
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Mobile Phase Preparation:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: Methanol or Acetonitrile.[1]
 - Degas both solvents prior to use.
- Sample Preparation:
 - Accurately weigh and dissolve the 2-aminobenzamide derivative in the mobile phase (or a compatible solvent like DMSO) to a final concentration of approximately 1 mg/mL.
 - Filter the sample solution through a 0.22 μm syringe filter to remove particulates.

- Chromatographic Conditions:
 - Flow Rate: 0.4 - 1.0 mL/min.[2]
 - Injection Volume: 5 - 20 μ L.
 - Column Temperature: 25 - 60 °C.[2]
 - UV Detection: Monitor at a wavelength appropriate for the derivative's chromophore (typically 254 nm or 280 nm).
 - Gradient Elution: A typical gradient might be 5% to 95% Solvent B over 20-30 minutes, followed by a re-equilibration step.[2][6]
- Data Analysis:
 - Integrate the peak corresponding to the 2-aminobenzamide derivative.
 - Calculate purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).

Table 1: Example HPLC/UHPLC-MS Parameters for Analysis

Parameter	Setting	Reference
Column	Waters BEH Glycan, 2.1 x 100 mm, 1.7 μ m	[2]
Mobile Phase A	50 mmol/L Ammonium Formate, pH 4.4	[2]
Mobile Phase B	Acetonitrile (ACN)	[2]
Gradient	Linear gradient of 75-62% ACN	[2]
Run Time	27 minutes	[2]
Flow Rate	0.4 mL/min	[2]
Column Temp.	60 °C	[2]
FLR Detection	Excitation: 340 nm, Emission: 400 nm	[1]
MS Ionization	Positive Ion Electrospray (ESI+)	[1][2]
MS Capillary Voltage	3 kV	[2]
MS Desolvation Temp.	350 °C	[2]
MS Scan Range	500-3000 m/z	[2]

Mass Spectrometry: Molecular Weight and Structural Elucidation

Application Note: Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of 2-aminobenzamide derivatives. Electrospray Ionization (ESI) is commonly used for samples analyzed by LC, providing molecular weight information from $[M+H]^+$ or $[M+Na]^+$ ions.[1][7] Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), help to probe the molecular structure by generating characteristic fragment ions.[2][7]

Protocol 2: Direct Infusion ESI-MS Analysis

- Instrument Preparation:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
 - Set the ionization source to positive ion mode (ESI+).
- Sample Preparation:
 - Prepare a dilute solution of the purified derivative (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.
- Analysis Parameters:
 - Infusion Flow Rate: 5 - 10 µL/min using a syringe pump.
 - Capillary Voltage: 3.0 - 4.5 kV.[\[2\]](#)
 - Source Temperature: 120 °C.[\[2\]](#)
 - Desolvation Gas Flow: Set according to instrument recommendations (e.g., 800 L/h).[\[2\]](#)
 - Scan Range: Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
- Data Analysis:
 - Identify the peak corresponding to the molecular ion ($[M+H]^+$, $[M+Na]^+$, etc.).
 - Compare the observed m/z with the calculated theoretical mass of the expected derivative.
 - For MS/MS, select the molecular ion as the precursor and acquire the fragment spectrum. Analyze the fragmentation pattern to confirm structural features.

Table 2: Representative Mass Spectrometry Data for 2-Aminobenzamide Derivatives

Compound	Formula	Calculated Mass	Observed Ion [M] ⁺	Reference
2-Amino-N-(4-fluorophenyl)benzamide	C ₁₃ H ₁₁ FN ₂ O	230.24	230	[8]
2-Amino-N-(4-chlorophenyl)benzamide	C ₁₃ H ₁₁ ClN ₂ O	246.69	246	[8]
2-Amino-N-(p-tolyl)benzamide	C ₁₄ H ₁₄ N ₂ O	226.27	226	[8][9]
2-Amino-N-(4-carboxyphenylmethyl)benzamide	C ₁₅ H ₁₄ N ₂ O ₃	270.28	270	[8]

NMR Spectroscopy: Definitive Structure Confirmation

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 2-aminobenzamide derivatives. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton. Data is typically acquired in a deuterated solvent like DMSO-d₆.[8][9]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
 - Ensure the sample is fully dissolved to achieve high-resolution spectra.

- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.[8][9]
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a ¹H spectrum first, followed by a ¹³C spectrum.
- Acquisition Parameters (Typical for 400 MHz):
 - ¹H-NMR:
 - Spectral Width: -2 to 12 ppm.
 - Pulse Angle: 30-45°.
 - Number of Scans: 16-64.
 - ¹³C-NMR:
 - Spectral Width: 0 to 200 ppm.
 - Technique: Proton-decoupled.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing and Interpretation:
 - Apply Fourier transform, phase correction, and baseline correction to the raw data.
 - Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
 - Integrate the ¹H signals and analyze chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign protons to the structure.
 - Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.

Table 3: Representative ^1H and ^{13}C NMR Spectral Data (in DMSO- d_6)

Compound	$^1\text{H-NMR}$ (δ , ppm)	$^{13}\text{C-NMR}$ (δ , ppm)	Reference
2-Amino-N-(4-chlorophenyl)benzamide	10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH ₂)	168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2	[8][9]
2-Amino-N-(p-tolyl)benzamide	7.76 (s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (s, 2H, NH ₂), 2.33 (s, 3H, CH ₃)	167.6, 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4, 21.0	[8][9]

Infrared Spectroscopy: Functional Group Identification

Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. For 2-aminobenzamide derivatives, FTIR is used to confirm the presence of N-H bonds (from both the primary amine and the amide), the C=O bond of the amide, and vibrations from the aromatic rings.[8][9][10]

Protocol 4: FTIR Spectroscopy (KBr Pellet)

- Sample Preparation:
 - Grind 1-2 mg of the dry, purified derivative with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first.
 - Acquire the sample spectrum, typically over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Interpretation:
 - Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Characteristic FTIR Absorption Bands for 2-Aminobenzamide Derivatives

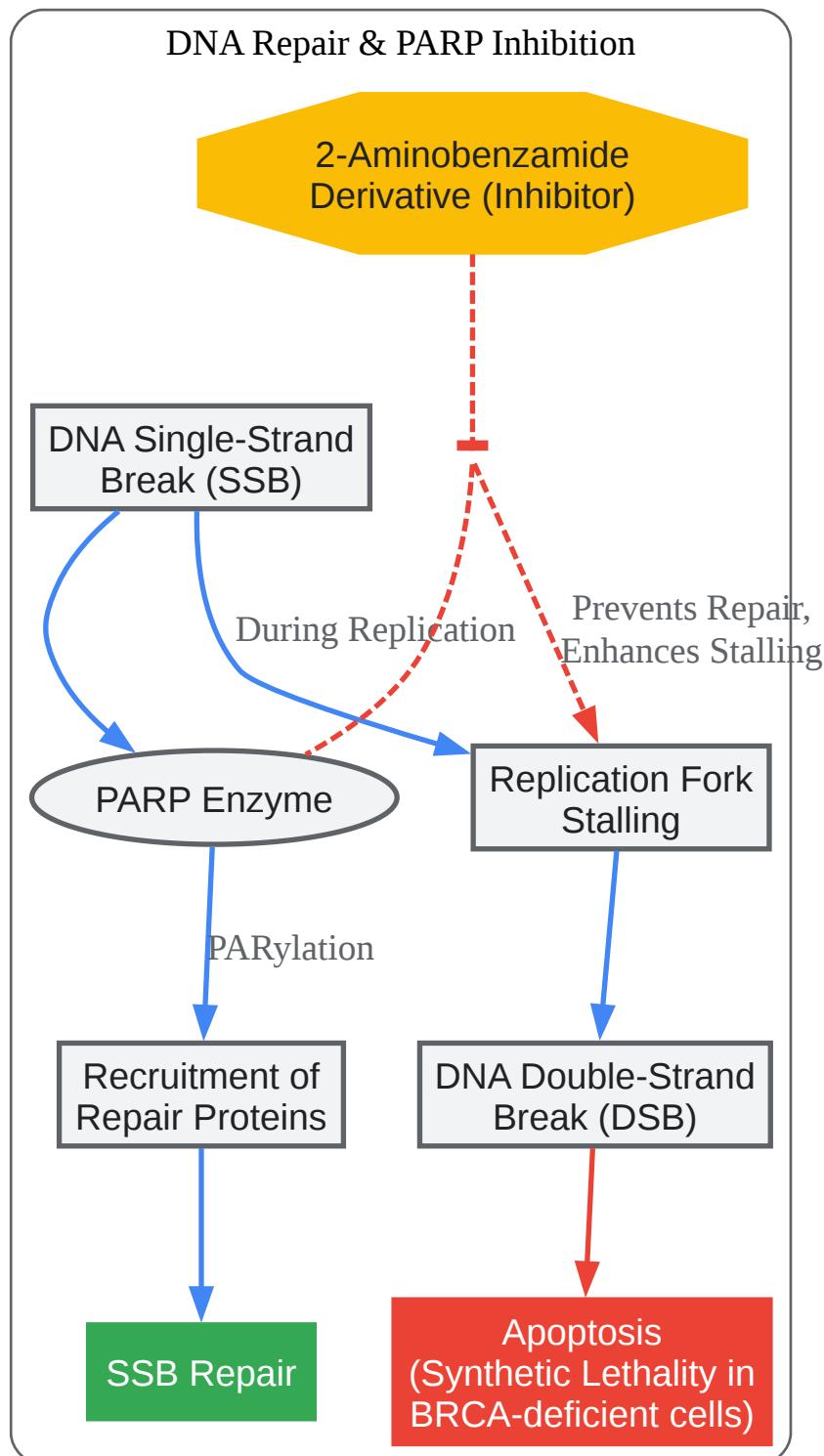
Functional Group	Wavenumber (cm^{-1})	Vibration Type	Reference
Amine N-H	3480 - 3360	Asymmetric & Symmetric Stretch	[8][9]
Amide N-H	3285 - 3270	Stretch	[8][9]
Amide C=O	1640 - 1630	Stretch (Amide I band)	[8][9][10]
Amine N-H	1620 - 1530	Scissoring (Bending)	[11]
Aromatic C=C	1580 - 1450	Ring Stretching	[10]
Aromatic C-N	~1270	Stretch	[11]

Role in Biological Pathways (PARP Inhibition)

Application Note: Many 2-aminobenzamide derivatives function as inhibitors of PARP enzymes, which are critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of

double-strand breaks during replication, ultimately causing cell death. This concept is known as synthetic lethality.

Conceptual Signaling Pathway



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